
4-Dibenzylamino-nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dibenzylamino-nonan-2-one is an organic compound with the molecular formula C23H31NO It is characterized by the presence of a dibenzylamino group attached to a nonan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzylamino-nonan-2-one typically involves the reaction of nonan-2-one with dibenzylamine under specific conditions. One common method is the reductive amination of nonan-2-one using dibenzylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Dibenzylamino-nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
4-Dibenzylamino-nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Dibenzylamino-nonan-2-one involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
4-Dibenzylamino-nonan-2-ol: Similar structure but with an alcohol group instead of a ketone.
4-Dibenzylamino-nonan-2-carboxylic acid: Contains a carboxylic acid group instead of a ketone.
4-Dibenzylamino-nonan-2-amine: Features an amine group in place of the ketone.
Uniqueness: 4-Dibenzylamino-nonan-2-one is unique due to its specific combination of a dibenzylamino group and a nonan-2-one backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
824938-64-9 |
|---|---|
Formule moléculaire |
C23H31NO |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
4-(dibenzylamino)nonan-2-one |
InChI |
InChI=1S/C23H31NO/c1-3-4-7-16-23(17-20(2)25)24(18-21-12-8-5-9-13-21)19-22-14-10-6-11-15-22/h5-6,8-15,23H,3-4,7,16-19H2,1-2H3 |
Clé InChI |
NSYMRMKDBSWOMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(=O)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


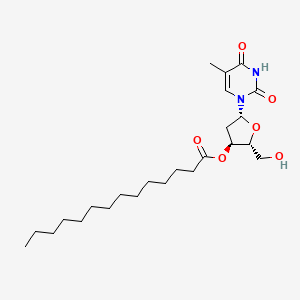
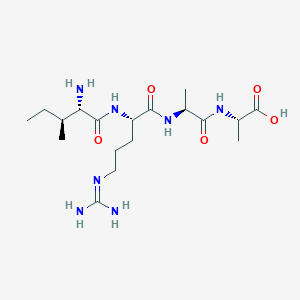

![2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14214442.png)
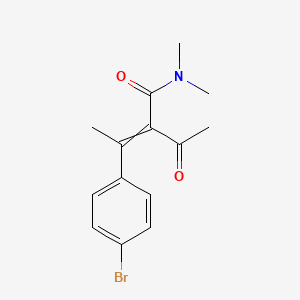
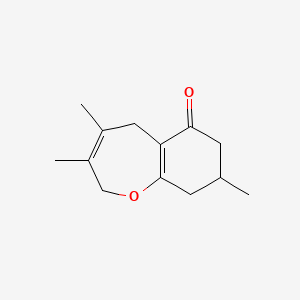
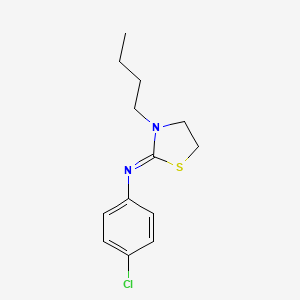

![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)

![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)

